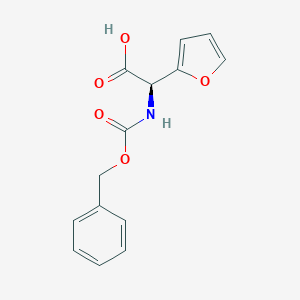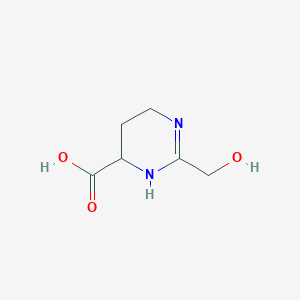
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)-(9CI), also known as uracil-5-carboxylic acid, is a heterocyclic organic compound with the molecular formula C7H8N2O4. It is a white crystalline powder that is soluble in water and ethanol. This compound has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinecarboxylic acid is not well understood. However, it has been shown to have the ability to form complexes with metal ions, which may contribute to its potential applications in metal ion extraction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Pyrimidinecarboxylic acid. However, it has been shown to have low toxicity, which makes it a potential candidate for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Pyrimidinecarboxylic acid in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, there is limited information available on its mechanism of action and potential applications, which may limit its use in certain experiments.
Direcciones Futuras
1. Further studies on the mechanism of action of 4-Pyrimidinecarboxylic acid.
2. Exploration of its potential applications as a building block for the synthesis of new drugs.
3. Investigation of its potential use as a chelating agent in metal ion extraction.
4. Development of new synthetic methods for the production of 4-Pyrimidinecarboxylic acid.
5. Studies on the potential use of 4-Pyrimidinecarboxylic acid in the field of catalysis.
6. Exploration of its potential applications in the field of materials science.
7. Investigation of its potential use in the development of new sensors and biosensors.
8. Further studies on the toxicity and safety of 4-Pyrimidinecarboxylic acid.
Métodos De Síntesis
One of the most common methods of synthesizing 4-Pyrimidinecarboxylic acid is through the reaction of uracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
4-Pyrimidinecarboxylic acid has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block for the synthesis of new drugs, as well as its potential use as a chelating agent in metal ion extraction.
Propiedades
Número CAS |
137023-68-8 |
|---|---|
Nombre del producto |
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)-(9CI) |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-3-5-7-2-1-4(8-5)6(10)11/h4,9H,1-3H2,(H,7,8)(H,10,11) |
Clave InChI |
QXAFLWIGSNEAAO-UHFFFAOYSA-N |
SMILES |
C1CN=C(NC1C(=O)O)CO |
SMILES canónico |
C1CN=C(NC1C(=O)O)CO |
Sinónimos |
4-Pyrimidinecarboxylic acid, 1,4,5,6-tetrahydro-2-(hydroxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



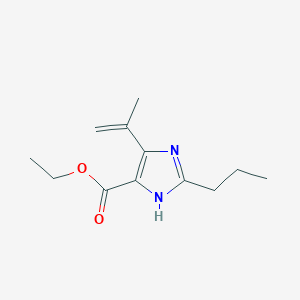
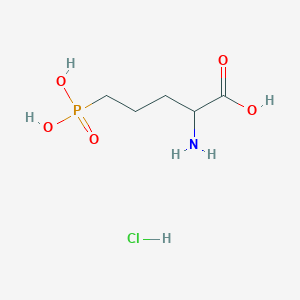
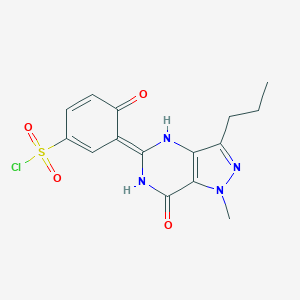
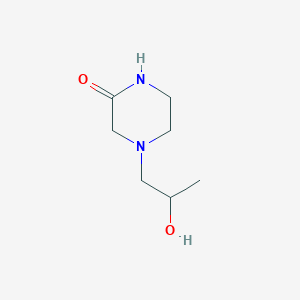
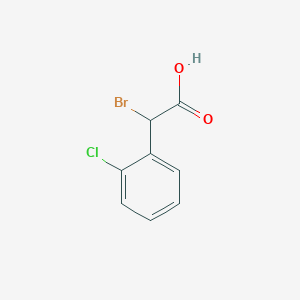
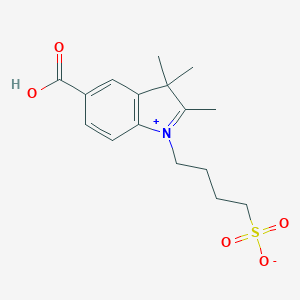
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
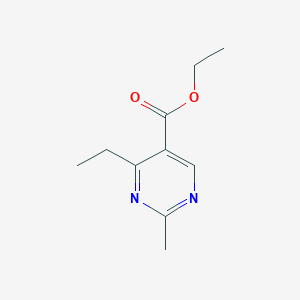
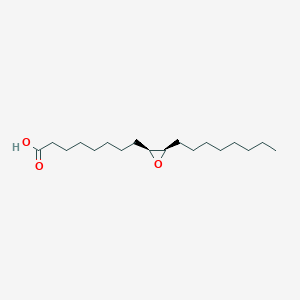

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
